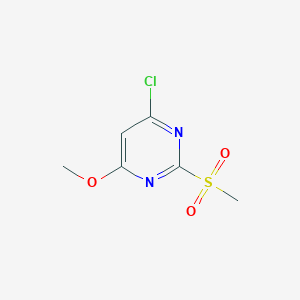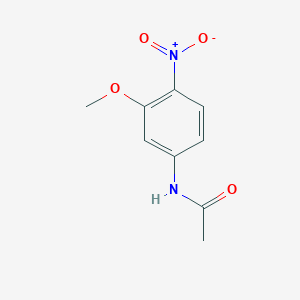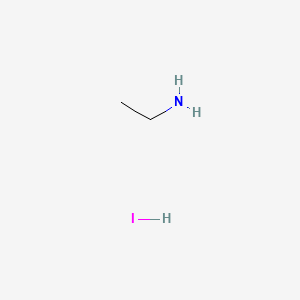
Ethylamine hydriodide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to ethylamine is highlighted in several papers. For instance, a novel N-halamine siloxane monomer precursor was synthesized for antimicrobial applications, which suggests the potential for ethylamine derivatives to be functionalized for various uses . Additionally, diethylamine, a closely related compound, has been used as an organocatalyst in the synthesis of medicinally relevant compounds, indicating the utility of ethylamine and its derivatives in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of ethylamine has been studied through its interactions with proton donors in chemical ionization mass spectrometry. The study provides insights into the behavior of protonated ethylamine and its fragmentation patterns, which are crucial for understanding its chemical behavior . Furthermore, the internal rotation in ethylamine has been examined, providing detailed information about the potential energy and stability of its conformations .
Chemical Reactions Analysis
Ethylamine participates in various chemical reactions. For example, it has been shown to undergo proton transfer and hydride abstraction when interacting with proton donors . In the context of biochemistry, ethylamine derivatives such as N-nitrosoethylamines are metabolized to form ethylene in a cytochrome P-450- and NADPH-dependent manner, which is significant in understanding the metabolic pathways of related compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethylamine hydriodide are not directly discussed in the provided papers, the studies on ethylamine and its derivatives shed light on some of its characteristics. For instance, the reactivity of ethylamine with proton donors and its ability to form stable cationic species upon protonation are indicative of its basic nature and nucleophilicity . The internal rotation study provides information on the flexibility and dynamic aspects of its molecular structure .
Applications De Recherche Scientifique
Decomposition and Biomass Research
Ethylamine is used as a surrogate to represent aliphatic amines in biofuels, particularly in studying the decomposition reactions with radicals formed during biomass decomposition (Altarawneh et al., 2016).
Gas Sensing Technology
In the field of gas sensing, ethylamine is monitored due to its harmful effects on human health. A study demonstrated the use of SnO2/rGO nanocomposite materials for sensing ethylamine, highlighting its significance in environmental monitoring (Huang, Song, & Huang, 2019).
Corrosion Inhibition
Ethylamine adducts have been explored as corrosion inhibitors. A pilot plant study showed that ethylamine adducts emulsified with polyoxyethylene sorbitan monooleate could effectively protect steel from corrosion, indicating its potential in material science (Mohamed & Badran, 2010).
Pollution Remediation
Ethylamine-modified vermiculite showed enhanced adsorption properties for cesium removal from aqueous solutions, suggesting its application in environmental remediation and waste management (Long et al., 2014).
Antimicrobial Applications
Carbon dots functionalized with 2,2'-(ethylenedioxy)bis(ethylamine) exhibited photo-activated antibacterial functions, showcasing its use in developing new antimicrobial materials (Al Awak et al., 2017).
Electrochemical Applications
Ethylamine has been involved in studies on the electrochemical reduction of acetonitrile to ethylamine, contributing to renewable energy and chemical manufacturing (Xia et al., 2021).
Industrial Synthesis
Studies have also focused on synthesizing ethylamine from acetonitrileusing hydrogenation under catalytic conditions, indicating its importance in industrial chemical synthesis (Zi-hen, 2015).
Chemical Sensing and Corrosion Inhibition
Research on 2-(3H-Imidazol-4-yl)-ethylamine demonstrated its potential as a corrosion inhibitor for steel in acidic conditions and as a component in chemical sensors (Zhang, 2020).
Functionalized Material Development
Ethylamine-co-2, 6-diaminopyridine functionalized chitosan was investigated for the removal of Hg(II) ions from aqueous solutions, indicating its role in developing advanced materials for environmental clean-up (Liang et al., 2019).
Oxidation Processes in Chemistry
Tungsten-doped zeolites were studied for the oxidation of ethylamine to acetaldehyde oximes, a process relevant in organic chemistry and industrial applications (Ding et al., 2017).
Orientations Futures
Ethylamine hydriodide has potential applications in the field of solar cells. A study has shown that the use of both diammonium and methylthio molecules led to improved power conversion efficiency across several combinations . This suggests that this compound could have potential future applications in the field of renewable energy.
Analyse Biochimique
Biochemical Properties
Ethylamine hydriodide plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for monoamine oxidase, an enzyme that catalyzes the oxidative deamination of amines. This interaction results in the formation of acetaldehyde and ammonia, which are further metabolized in the body. Additionally, this compound can interact with neurotransmitter receptors, influencing neurotransmission and signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of G-protein coupled receptors, leading to changes in intracellular cyclic AMP levels and subsequent activation of protein kinase A. This can result in altered gene expression and metabolic activity within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic signaling. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by monoamine oxidase to produce acetaldehyde and ammonia, which are further processed by aldehyde dehydrogenase and glutamine synthetase, respectively. Additionally, this compound can participate in transamination reactions, where it donates its amino group to keto acids, forming new amino acids. These metabolic pathways are essential for maintaining cellular homeostasis and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the organic cation transporter, and distributed to different cellular compartments. Once inside the cell, this compound can interact with binding proteins, which facilitate its transport to specific locations within the cell. This distribution is crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its appropriate destination. For example, this compound can be targeted to the mitochondria, where it participates in metabolic reactions and energy production .
Propriétés
IUPAC Name |
ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYICZOIWSBQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
506-58-1 | |
| Record name | Ethylamine hydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLAMINE HYDRIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TZR47N82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of a naphthalene ring into an ethylamine hydriodide-based passivator influence its interaction with perovskite materials?
A: Introducing a naphthalene ring into an this compound-based passivator, such as in 2-(naphthalen-2-yl)this compound (NEAI), significantly enhances its interaction with perovskite materials. [] The naphthalene ring contributes through strong π-π conjugation, facilitating efficient charge carrier extraction. Additionally, the bulky naphthalene moiety promotes tight attachment to the perovskite surface, effectively passivating surface defects. This passivation occurs through the selective occupation of FA and I vacancies in the perovskite structure by NEA+ and I- ions from NEAI, respectively. [] This interaction ultimately improves the performance and stability of perovskite solar cells.
Q2: Can external electric fields influence the properties of 2D perovskites containing organic cations like ethylamine?
A: Yes, research indicates that external electric fields can significantly impact the properties of 2D perovskites containing organic cations like ethylamine. [] A study on FPEA2PbI4 (FPEAI = 2‐(4‐Fluorophenyl)ethylamine Hydroiodide) revealed that applying an external electric field at low temperatures (78 K) led to a "charge-soaking effect." [] This effect manifested as a substantial enhancement in photoluminescence (PL) intensity, even after removing the electric field. The study suggests that the electric field passivates defects within the 2D perovskite structure, particularly those associated with defect-bound excitons, leading to improved optoelectronic properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



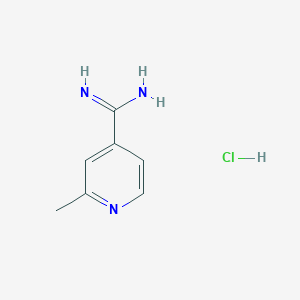


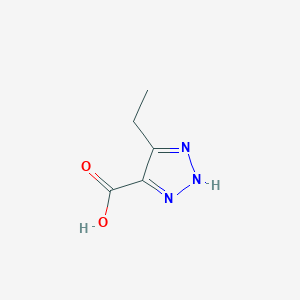




![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
